4-Cyano-6-hydroxypyrimidine

Description

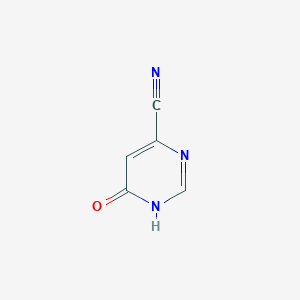

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-3-7-4/h1,3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIHWDBYRWTOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Cyano-6-hydroxypyrimidine from ethyl cyanoacetate

An In-Depth Technical Guide for the Synthesis of 4-Cyano-6-hydroxypyrimidine from Ethyl Cyanoacetate

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is centered on the robust and widely applicable cyclocondensation reaction between ethyl cyanoacetate and formamidine. This document furnishes a detailed mechanistic rationale, a step-by-step experimental protocol, and critical insights into process optimization and characterization. It is intended to serve as an authoritative resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, enabling a reproducible and efficient synthesis of this key pyrimidine intermediate.

Introduction and Strategic Overview

Pyrimidine derivatives are fundamental to numerous biological processes and form the core of many therapeutic agents.[1] this compound, in particular, serves as a crucial building block for constructing more complex molecules, owing to its reactive cyano and hydroxyl functionalities which allow for diverse subsequent chemical modifications.

The primary synthetic strategy detailed herein is the classic and efficient construction of the pyrimidine ring from acyclic precursors. This approach involves the condensation of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) fragment.[2] In this synthesis, ethyl cyanoacetate acts as the C-C-C precursor, providing the atoms that will become C4, C5, and C6 of the pyrimidine ring. Formamidine serves as the N-C-N fragment, supplying N1, C2, and N3. The reaction is driven by a base-catalyzed cyclocondensation, a cornerstone reaction in heterocyclic chemistry.

The Underlying Chemistry: A Mechanistic Dissection

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through a logical sequence of base-catalyzed steps, transforming simple acyclic starting materials into the stable aromatic pyrimidine ring.

Causality of Reagent Selection:

-

Sodium Ethoxide (NaOEt): A strong, non-nucleophilic base is required to deprotonate the active methylene group of ethyl cyanoacetate. Sodium ethoxide is ideal as its conjugate acid is ethanol, the reaction solvent, thus preventing the introduction of competing nucleophiles.

-

Anhydrous Ethanol: The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester and the base, which would diminish the yield and introduce impurities.

-

Formamidine Acetate: This stable salt of formamidine serves as a convenient source for the free base in situ or can be used directly. The acetate salt is often preferred for its ease of handling.

The mechanism can be delineated into three primary stages:

-

Anion Formation: Sodium ethoxide abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required to initiate the condensation.

-

Condensation and Cyclization: The ethyl cyanoacetate enolate undergoes a nucleophilic attack on the electrophilic carbon of formamidine. This is followed by an intramolecular nucleophilic attack where a nitrogen atom attacks the ester carbonyl carbon, leading to the formation of a cyclic intermediate.

-

Aromatization: The cyclic intermediate undergoes elimination of an ethanol molecule, followed by tautomerization to yield the thermodynamically stable aromatic this compound product.

Caption: Figure 1: Reaction Mechanism

Validated Experimental Protocol

This protocol is adapted from established procedures for pyrimidine synthesis and is designed to be self-validating through clear checkpoints and expected observations.[3][4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount | Purity/Notes |

| Sodium Metal | Na | 22.99 | 0.20 | 4.6 g | Handle with extreme care |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 250 mL | ≥99.5%, moisture-free |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 0.20 | 22.6 g (20.0 mL) | ≥99% |

| Formamidine Acetate | C₂H₆N₂O₂ | 104.09 | 0.21 | 21.9 g | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~20 mL | For neutralization |

| Deionized Water | H₂O | 18.02 | - | ~500 mL | For workup |

Equipment

-

1000 mL Three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer with stir bar and heating mantle

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Part A: Preparation of Sodium Ethoxide Solution (Base)

-

Setup: Assemble the 1000 mL flask with a reflux condenser and magnetic stirrer. Ensure all glassware is thoroughly dried to prevent reaction with sodium.

-

Sodium Reaction: Add 200 mL of anhydrous ethanol to the flask. Carefully, in small pieces, add 4.6 g of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and no nearby ignition sources.

-

Completion: Stir the mixture until all the sodium has completely dissolved. This may require gentle heating. Cool the resulting clear sodium ethoxide solution to room temperature.

Part B: Cyclocondensation Reaction

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add 22.6 g (20.0 mL) of ethyl cyanoacetate dropwise while stirring. A slight exotherm may be observed.

-

Amidine Addition: In a separate beaker, dissolve 21.9 g of formamidine acetate in the remaining 50 mL of anhydrous ethanol. Add this solution to the reaction flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.

Part C: Product Isolation and Purification

-

Dissolution: Dissolve the residue in approximately 300 mL of warm deionized water.

-

Acidification: While stirring vigorously, slowly add glacial acetic acid to the solution until the pH reaches 5-6. The product, this compound, is sparingly soluble in acidic water and will precipitate out as a solid.

-

Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) followed by a small portion of cold ethanol to facilitate drying.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Caption: Figure 2: Experimental Workflow

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (e.g., a singlet for H2 and a singlet for H5). The hydroxyl proton may be broad or exchange with D₂O. |

| ¹³C NMR | Resonances for the four distinct pyrimidine ring carbons and the nitrile carbon. The C=O (from the hydroxypyrimidine tautomer) and C-CN carbons will have characteristic shifts. |

| FT-IR (ATR) | Characteristic peaks for O-H stretching (~3100-3400 cm⁻¹), C≡N stretching (~2220-2240 cm⁻¹), C=O stretching (from tautomer, ~1650-1700 cm⁻¹), and C=N/C=C ring vibrations. |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product (C₅H₃N₃O). Expected [M+H]⁺ at m/z 122.03 or [M-H]⁻ at m/z 120.02. |

| Melting Point | A sharp melting point is indicative of high purity. Comparison with literature values, if available. |

| Elemental Analysis | Calculated vs. Found percentages for C, H, and N should be within ±0.4%. Calc: C, 49.59%; H, 2.50%; N, 34.70%. |

Troubleshooting and Safety Considerations

| Potential Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction; moisture in reagents/glassware; insufficient base. | Ensure all reagents are anhydrous. Check completion by TLC before workup. Confirm the quality and molar ratio of the base. |

| Oily Product | Impurities present; incomplete solvent removal. | Ensure complete removal of ethanol. Recrystallize the product from a suitable solvent (e.g., water/ethanol mixture). |

| No Precipitation | Incorrect pH for precipitation; product is too soluble. | Double-check the pH after acidification. If the product remains in solution, try concentrating the aqueous solution or extracting with a suitable organic solvent like ethyl acetate. |

Safety Precautions:

-

Sodium Metal: Highly reactive with water and flammable. Handle under an inert atmosphere or in a dry environment. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium Ethoxide: Corrosive and caustic. Avoid contact with skin and eyes.

-

Hydrogen Gas: Flammable gas is evolved during the preparation of sodium ethoxide. Perform this step in a well-ventilated fume hood away from any ignition sources.

-

Solvents: Ethanol is flammable. Avoid open flames.

Conclusion

The synthesis of this compound via the base-catalyzed cyclocondensation of ethyl cyanoacetate and formamidine is a reliable and efficient method. By carefully controlling reaction conditions, particularly the exclusion of moisture, and following a systematic workup procedure, this valuable heterocyclic intermediate can be obtained in high yield and purity. This guide provides the necessary mechanistic understanding and practical steps to empower researchers to successfully implement this synthesis in a laboratory setting.

References

- Google Patents. (1997). Process for making 4,6-dihydroxypyrimidine. (WO1997044327A1).

-

Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). Formamidine acetate. Coll. Vol. 5, p.589 (1973); Vol. 40, p.49 (1960). Available at: [Link]

-

Kuvaeva, E., Kolesnik, D. A., et al. (2020). Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. Semantic Scholar. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Coll. Vol. 4, p.245 (1963); Vol. 32, p.41 (1952). Available at: [Link]

-

Kofanov, E. R., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. Available at: [Link]

-

Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]

Sources

Spectroscopic Characterization of 4-Cyano-6-hydroxypyrimidine: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Introduction: The Structural Imperative of a Privileged Scaffold

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to a multitude of biologically active molecules and approved therapeutics.[1][2] Among these, 4-Cyano-6-hydroxypyrimidine is a particularly valuable building block, offering versatile synthetic handles for the elaboration of complex molecular architectures targeting a range of diseases, from cancer to inflammatory conditions.[3][4] The precise structural elucidation of this molecule is not merely an academic exercise; it is a critical prerequisite for ensuring reproducible biological activity, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards in drug development.[5]

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind the selection of spectroscopic techniques, the interpretation of the resulting data, and the critical role of understanding the compound's inherent tautomerism.

The Central Challenge: Prototropic Tautomerism

A defining characteristic of hydroxypyrimidines is their existence as an equilibrium of tautomeric forms.[6] For this compound, this manifests as an equilibrium between the aromatic hydroxy form (enol) and the non-aromatic pyrimidinone forms (keto). The position of this equilibrium is influenced by factors such as the physical state (solid vs. solution) and solvent polarity. Spectroscopic analysis is the definitive method to identify the dominant tautomer under a given set of conditions, which is crucial as the two forms possess different hydrogen bonding capabilities and three-dimensional shapes, profoundly impacting their biological target interactions.[7][8][9]

Caption: Prototropic tautomerism in this compound.

Based on extensive studies of related 4-hydroxypyrimidines, the keto (pyrimidinone) form is known to predominate in both solid and solution states.[9] Our subsequent analysis will therefore focus on interpreting the spectroscopic data with the assumption that the pyrimidinone tautomer is the major species observed.

A Multi-Faceted Approach: The Spectroscopic Toolkit

No single technique can provide a complete structural picture. A synergistic approach, integrating data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance, is essential for unambiguous characterization.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

The first step in characterization is to confirm that the compound has the correct molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expected Molecular Ion:

-

Molecular Formula: C₅H₃N₃O

-

Exact Mass: 121.0276

-

Expected [M+H]⁺: 122.0354

The high-resolution mass spectrometry (HRMS) data is invaluable, as confirming the mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition, ruling out many potential impurities.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a TOF or Orbitrap analyzer for high resolution).

-

Analysis Mode: Acquire the spectrum in positive ion mode.

-

Data Interpretation: Look for the base peak corresponding to the calculated m/z of the [M+H]⁺ ion. The observed mass should match the theoretical mass with high accuracy.

Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism

IR spectroscopy provides direct evidence of the functional groups present and is a powerful, rapid tool for confirming the dominant keto tautomer. The key is to look for the presence of a carbonyl (C=O) stretch and the absence of a strong, broad O-H stretch characteristic of an aromatic alcohol.

Table 1: Key IR Absorptions for the Keto Tautomer

| Expected Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale & Expected Appearance |

| ~3200-3000 | N-H | Stretch | A moderately broad peak, indicative of the amide-like N-H bond in the pyrimidinone ring. |

| ~2230-2210 | C≡N (Nitrile) | Stretch | A sharp, strong absorption. The conjugation with the ring system slightly lowers the frequency from that of a simple alkyl nitrile.[1] |

| ~1700-1670 | C=O (Amide/Lactam) | Stretch | A very strong, sharp peak. The presence of this band is the most definitive IR evidence for the keto tautomer.[1][10] |

| ~1640-1580 | C=C / C=N | Ring Stretch | Multiple sharp bands of variable intensity, characteristic of the heterocyclic aromatic system.[11] |

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

-

Data Interpretation: Analyze the spectrum for the presence of the key functional group absorptions listed in Table 1.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, confirming the carbon skeleton, the number and environment of protons, and the connectivity of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.[14]

In the predominant keto form, there are two distinct protons on the pyrimidine ring. The spectrum is expected to be simple, and the chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the carbonyl group.

Table 2: Expected ¹H NMR Data (in DMSO-d₆)

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes / Rationale |

| H-2 | ~8.5 - 8.8 | Singlet (s) | This proton is flanked by two nitrogen atoms, resulting in a significantly downfield shift. |

| H-5 | ~6.5 - 6.8 | Singlet (s) | Positioned between the electron-withdrawing cyano and carbonyl groups, this proton is also downfield, but less so than H-2. |

| N-H | ~12.0 - 13.0 | Broad (br s) | The amide-like proton is typically broad due to quadrupole coupling with the nitrogen and chemical exchange. It is readily exchanged with D₂O. |

Note: Solvent choice is critical. DMSO-d₆ is recommended as it is an excellent solvent for polar heterocyclic compounds and allows for the observation of exchangeable N-H protons.

The ¹³C NMR spectrum will confirm the five unique carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Table 3: Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes / Rationale |

| C-6 | ~165 - 170 | Carbonyl Carbon: The most downfield signal, characteristic of a lactam/amide carbonyl.[14] |

| C-2 | ~155 - 160 | Flanked by two nitrogens, this carbon is significantly deshielded. |

| C-4 | ~145 - 150 | The sp² carbon attached to the cyano group. |

| C-5 | ~95 - 100 | This carbon is relatively upfield, influenced by its position adjacent to the carbonyl and cyano-bearing carbon. |

| C≡N | ~115 - 120 | Nitrile Carbon: Characteristic chemical shift for a conjugated nitrile.[14] |

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Spectrometer Setup: Acquire spectra on a spectrometer with a frequency of 400 MHz or higher for good signal dispersion.[14]

-

¹H NMR Acquisition: Use a standard single-pulse experiment. A relaxation delay (D1) of 1-2 seconds and 8-16 scans are typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (D1) of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.[14]

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the conjugated π-system of the molecule. The pyrimidinone ring contains chromophores that undergo π → π* and n → π* transitions. The position of the maximum absorbance (λmax) is sensitive to solvent and pH, providing information about the electronic structure.[15][16] For the pyrimidinone tautomer, characteristic absorption bands are expected in the 250-300 nm range.[15][17]

Table 4: Expected UV-Vis Absorption Data (in Methanol)

| Expected λmax (nm) | Transition Type | Notes |

| ~250 - 280 | π → π | An intense absorption band characteristic of the conjugated system within the pyrimidinone ring.[15] |

| >300 | n → π | A much weaker absorption band associated with the non-bonding electrons of the carbonyl oxygen and ring nitrogens.[18] |

Integrated Analysis: A Validated Workflow

A robust characterization strategy follows a logical progression, using each technique to build upon the last. This workflow ensures that the final structural assignment is based on a convergence of evidence.

Caption: A self-validating workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The convergence of data from MS, IR, and NMR provides an unambiguous confirmation of the molecular structure and, crucially, its predominant tautomeric form. For researchers in drug development, this level of analytical rigor is non-negotiable, forming the bedrock upon which all subsequent biological and preclinical data are built. By understanding the "why" behind each spectroscopic method, scientists can confidently verify the identity and purity of this key synthetic intermediate, accelerating the journey from chemical scaffold to potential therapeutic agent.

References

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2010). PubMed. Retrieved January 19, 2026, from [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. Retrieved January 19, 2026, from [Link]

-

Tautomer. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 19, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved January 19, 2026, from [Link]

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Drug development: Lessons from nature. (2017, May 9). PMC. Retrieved January 19, 2026, from [Link]

-

Uv-Vis Spectroscopy in Analysis of Phytochemicals. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 19, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. benthamopen.com [benthamopen.com]

- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug development: Lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tautomer - Wikipedia [en.wikipedia.org]

- 7. Sci-Hub: are you are robot? [sci-hub.red]

- 8. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijprajournal.com [ijprajournal.com]

Introduction: The Strategic Value of the Cyanopyrimidine Scaffold

An In-depth Technical Guide to 4-Cyano-6-hydroxypyrimidine for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a multitude of therapeutic agents. Its prevalence in nature, most notably as a component of nucleosides, has inspired chemists to explore its vast synthetic potential. The strategic introduction of functional groups onto this ring system allows for the fine-tuning of electronic properties, solubility, and, most importantly, biological activity.

This guide focuses on a particularly compelling derivative: This compound . This molecule merges two powerful functionalities on a single heterocyclic core. The hydroxyl group offers a crucial site for hydrogen bonding and exists in a tautomeric equilibrium with its keto form, providing conformational flexibility and multiple interaction points with biological targets. The cyano group, a potent electron-withdrawing moiety and hydrogen bond acceptor, significantly modulates the electronic character of the ring and can serve as a key interaction point in an active site, as seen in numerous kinase inhibitors.[1][2]

For researchers, scientists, and drug development professionals, understanding the nuanced physical and chemical properties of this compound is paramount. Its unique combination of features makes it an attractive starting point for library synthesis and a valuable building block for developing targeted therapeutics, from kinase inhibitors for oncology to anti-inflammatory agents.[3][4] This document provides a comprehensive overview of its core properties, synthesis, reactivity, and characterization, designed to empower its effective application in drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of rational drug design. These parameters govern solubility, membrane permeability, and the formulation of a potential drug candidate.

Structural Identifiers and Core Data

This compound primarily exists as its more stable tautomer, 6-oxo-1,6-dihydropyrimidine-4-carbonitrile. The properties listed are reflective of this major form.

| Property | Data | Source(s) |

| IUPAC Name | 6-Oxo-1,6-dihydropyrimidine-4-carbonitrile (Keto tautomer) | Inferred from nomenclature rules |

| 6-Hydroxypyrimidine-4-carbonitrile (Enol tautomer) | Inferred from nomenclature rules | |

| Synonyms | 4-Cyano-6-pyrimidinone, 6-Cyanouracil (analogue) | [5] |

| CAS Number | 79457-91-3 (for the related 2,6-dioxo tautomer, 6-cyanouracil) | [5] |

| Molecular Formula | C₅H₃N₃O | [5] |

| Molecular Weight | 121.10 g/mol | Calculated |

| Appearance | Expected to be a white to light yellow crystalline powder | Analogy to[6][7] |

| Melting Point | >300 °C (decomposes) | Analogy to related hydroxypyrimidines |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | General property of heterocyclic compounds |

Tautomerism: A Critical Duality

One of the most defining chemical features of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic hydroxy (enol) form and the non-aromatic oxo (keto) form. For hydroxypyrimidines, the keto form is generally the predominant and more stable species in both solid and solution phases.[8][9]

This equilibrium is not merely an academic curiosity; it has profound implications for drug design.[10] The two tautomers present different hydrogen bonding patterns (donor/acceptor sites), geometries, and reactivity profiles, which can lead to differential binding affinities for a target protein. The ability of the molecule to potentially interconvert within a binding pocket can be a key determinant of its inhibitory activity.

Caption: Keto-enol tautomerism of this compound.

Synthesis and Purification

The synthesis of substituted pyrimidines is a well-established field, with several robust methods available. For this compound, a highly efficient and common approach is the three-component condensation reaction, a variant of the Biginelli reaction.[11][12] This strategy offers the advantage of building the heterocyclic core in a single, convergent step from simple, commercially available precursors.

Synthetic Workflow: Three-Component Condensation

The logical flow for the synthesis involves the base-catalyzed condensation of a nitrile-containing active methylene compound with an amidine source.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Condensation

This protocol describes a self-validating system where the identity and purity of the final product are confirmed by analytical methods.

Materials:

-

Ethyl cyanoacetate

-

Formamidine acetate

-

Sodium ethoxide (NaOEt) or sodium metal

-

Anhydrous ethanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Preparation of Base: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide in anhydrous ethanol. (Alternatively, dissolve sodium metal in anhydrous ethanol under an inert atmosphere). This step is critical as the reaction is base-catalyzed; ensuring anhydrous conditions prevents hydrolysis of the ethoxide.

-

Reaction Setup: To the cooled sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring. This deprotonates the active methylene group, forming the nucleophilic enolate.[13]

-

Condensation: Add formamidine acetate to the reaction mixture. The choice of formamidine provides the N-C-N fragment required to form the pyrimidine ring without substitution at the C2 position.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution carefully with glacial acetic acid to a pH of ~5-6. This step protonates the phenoxide intermediate, causing the desired product to precipitate out of the aqueous solution.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. The primary purification method is recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Validation: Dry the purified product under vacuum. Confirm its identity and purity via melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 4).

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring, the strongly electron-withdrawing cyano group, and the nucleophilic/acidic hydroxyl group.

-

Electrophilicity of the Ring: The pyrimidine ring is inherently electron-deficient. This effect is significantly amplified by the C4-cyano group, which acts as a powerful resonance and inductive electron-withdrawing group. This increased electrophilicity makes the carbon atoms of the ring, particularly C6 (when in the keto form) and C2, susceptible to nucleophilic attack.[14]

-

Reactions at the Hydroxyl Group: The hydroxyl group can be readily alkylated (e.g., with alkyl halides under basic conditions) to form O-alkylated derivatives or acylated to form esters. This provides a handle for modifying solubility and creating prodrugs.

-

Nucleophilic Aromatic Substitution: While the hydroxyl group itself is a poor leaving group, it can be converted into a better one (e.g., a tosylate or triflate) or replaced with a halogen (e.g., using POCl₃). The resulting 4-cyano-6-chloropyrimidine becomes an excellent substrate for SₙAr reactions, allowing for the introduction of various nucleophiles (amines, thiols, alkoxides) at the C6 position. This is a cornerstone strategy for library development.

-

Stability and Storage: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents and bases. Due to the acidic nature of the N-H proton in the keto tautomer, it will form salts with strong bases.

Experimental Protocols for Characterization

Rigorous structural confirmation is non-negotiable in drug development. The following protocols outline standard procedures for the characterization of the synthesized this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it can dissolve the polar compound and contains a residual solvent peak for reference. Crucially, its ability to form hydrogen bonds will also allow for the observation of exchangeable protons (N-H, O-H).

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~12.0-13.0 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the pyrimidinone ring. Its broadness is due to quadrupole broadening and chemical exchange.

-

~8.5-8.8 ppm (singlet, 1H): A downfield signal corresponding to the proton at the C2 position (H-2).

-

~7.0-7.2 ppm (singlet, 1H): A signal for the proton at the C5 position (H-5).

-

Note: The O-H proton of the minor enol tautomer may be observable, often as a very broad signal.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~160-165 ppm: The carbonyl carbon (C=O) at the C6 position of the dominant keto tautomer.

-

~150-155 ppm: The C2 and C4 carbons.

-

~115-118 ppm: The nitrile carbon (C≡N).

-

~105-110 ppm: The C5 carbon.

-

-

Interpretation: The number of signals, their chemical shifts, and multiplicities should align with the proposed structure. The presence of the carbonyl signal in the ¹³C NMR spectrum is strong evidence for the predominance of the keto tautomer.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry, crystalline powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

3200-3000 cm⁻¹ (broad): N-H stretching vibrations of the pyrimidinone ring.

-

~2230-2210 cm⁻¹ (sharp, strong): C≡N stretching of the nitrile group. This is a highly diagnostic peak.

-

~1700-1650 cm⁻¹ (strong): C=O stretching of the pyrimidinone ring, confirming the keto tautomer.

-

~1620-1550 cm⁻¹: C=C and C=N stretching vibrations within the heterocyclic ring.

-

-

Interpretation: The presence of strong, sharp peaks for the nitrile and carbonyl groups provides definitive evidence for these key functionalities.[15][16]

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly in the field of kinase inhibition. The strategic placement of the cyano and hydroxyl/oxo groups allows the molecule to effectively mimic the hinge-binding interactions of ATP.

Caption: Role of the this compound scaffold in drug discovery.

-

Kinase Inhibition: The N-H and C=O groups of the pyrimidinone ring can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The cyano group can form additional hydrogen bonds or occupy hydrophobic pockets, enhancing selectivity and potency. Numerous patents and publications describe 5-cyanopyrimidine derivatives as potent inhibitors of kinases like p38α MAP kinase, crucial in inflammatory signaling.[1][2]

-

Anticancer Agents: By targeting kinases like VEGFR-2 and HER-2, cyanopyrimidine derivatives can inhibit tumor angiogenesis and proliferation.[4] They have also been explored as scaffolds for developing inhibitors of enzymes like COX-2, which is often overexpressed in tumors.[3]

-

Other Therapeutic Areas: The pyrimidine core is versatile. For example, 2,4-diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, an enzyme involved in nitric oxide synthesis, highlighting the potential for this class of compounds in cardiovascular and immunological research.[17]

References

-

Liu, C., Wrobleski, S. T., Lin, J., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270. [Link]

-

Oakdale, J. R., & Fokin, V. V. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

-

Liu, C., Wrobleski, S. T., Lin, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed. [Link]

-

AL-Ghulikah, H. A., El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(11), 4496. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1279. [Link]

-

Dalvie, D., Chen, W., O'Donnell, J. P., et al. (2012). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. PubMed. [Link]

-

VanAllan, J. A. (1952). 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses, 32, 45. [Link]

-

Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]

-

Anbhule, P. V. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. [Link]

-

Jadhav, S. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. [Link]

-

Sharma, R., & Singh, V. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

-

CP Lab Safety. (n.d.). 4-Amino-6-hydroxypyrimidine, 5g, Each. Retrieved January 19, 2026, from [Link]

-

Schollée, J. E., et al. (2024). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. Environmental Science & Technology. [Link]

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][18]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][18]thiazin-4-one 1,1-dioxide. PubMed. [Link]

-

PubChem. (n.d.). 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile. Retrieved January 19, 2026, from [Link]

-

Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4. (2017). YouTube. [Link]

-

St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. [Link]

-

Wiley. (n.d.). 2,4-Diamino-6-hydroxypyrimidine Spectrum. SpectraBase. [Link]

-

Karczmarzyk, Z. (2008). Keto–enol tautomerism in crystals... Acta Crystallographica Section C. [Link]

-

Werner, E. R., et al. (1995). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages. PubMed. [Link]

-

Deeb, A., et al. (2007). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile | C5H3N3O2 | CID 12691746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benthamopen.com [benthamopen.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Crystal Structure of 4-Cyano-6-hydroxypyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-Cyano-6-hydroxypyrimidine. As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[1][2][3] Consequently, this document leverages established principles of physical organic chemistry, crystallographic data from analogous structures, and predictive modeling concepts to construct a scientifically robust hypothesis of its solid-state architecture. We will explore the probable intermolecular interactions, propose a viable synthetic and crystallization workflow, and discuss the expected spectroscopic characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related pyrimidine derivatives, particularly in the context of drug discovery and materials science.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound central to numerous biologically important molecules, including nucleic acids and certain vitamins. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities. The presence of a cyano group, a potent hydrogen bond acceptor and a participant in various non-covalent interactions, combined with a hydroxyl group, a classic hydrogen bond donor and acceptor, suggests that this compound will exhibit a rich and intricate network of intermolecular interactions in the solid state.[4][5] Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount, as it dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development.

This guide will proceed by first proposing a robust synthetic route and a method for obtaining single crystals. Subsequently, we will delve into the predicted intermolecular interactions that are likely to govern the crystal packing of this compound, supported by a conceptual diagram of the hypothesized hydrogen-bonding network.

Proposed Synthesis and Crystallization Workflow

The synthesis of substituted pyrimidines can often be achieved through condensation reactions. A plausible and efficient route to this compound is the condensation of a suitable three-carbon precursor with urea or a related amidine. A well-established method for the synthesis of related hydroxypyrimidines involves the use of malononitrile and an appropriate co-reactant.[6]

Proposed Synthetic Protocol

The following is a proposed experimental protocol for the synthesis of this compound:

Step 1: Preparation of the Reaction Mixture

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.

-

Once the sodium has completely dissolved, add malononitrile (1 equivalent) to the solution at room temperature.

-

In a separate beaker, dissolve urea (1.2 equivalents) in a minimal amount of hot ethanol and add this to the reaction flask.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture to pH 5-6 with glacial acetic acid, which should precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold ethanol and then diethyl ether.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Proposed Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, the following methods are proposed:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at a concentration just below saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting the growth of single crystals.

Expected Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques. The expected data is summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyrimidine ring will appear as distinct signals in the downfield region. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrimidine ring and the cyano group will be observed. The chemical shifts will be indicative of the electronic environment of each carbon atom. |

| FT-IR | A sharp, strong absorption band around 2200-2250 cm⁻¹ characteristic of the C≡N stretch. A broad O-H stretching band in the region of 3200-3600 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of this compound will be observed, confirming its molecular formula. |

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the key intermolecular interactions that will likely dictate the crystal packing of this compound based on the known behavior of its functional groups.

Tautomerism: The Hydroxy vs. Oxo Form

It is crucial to consider the potential for tautomerism in this compound. The "hydroxy" form can exist in equilibrium with its "oxo" tautomer, 4-cyano-1H-pyrimidin-6(5H)-one. The predominant tautomer in the solid state will significantly influence the hydrogen bonding patterns. For the purpose of this predictive analysis, we will consider the interactions involving the more commonly depicted 6-hydroxypyrimidine form, while acknowledging that the oxo form could also be present and would offer different hydrogen bonding possibilities.

Key Intermolecular Interactions

The following table summarizes the anticipated intermolecular interactions:

| Interaction Type | Description |

| Hydrogen Bonding (O-H···N) | The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring and the cyano group are potent hydrogen bond acceptors. We predict strong O-H···N hydrogen bonds to be a primary motif, likely forming chains or sheets of molecules.[7] |

| Hydrogen Bonding (N-H···O/N) | If the oxo tautomer is present, the N-H group of the pyrimidine ring will act as a hydrogen bond donor, interacting with the carbonyl oxygen or the cyano nitrogen of neighboring molecules. |

| π-π Stacking | The aromatic pyrimidine rings are expected to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, will contribute significantly to the overall stability of the crystal lattice. The geometry of the stacking (e.g., parallel-displaced or T-shaped) will depend on the electronic distribution within the ring. |

| Dipole-Dipole Interactions | The cyano group possesses a strong dipole moment. These dipoles will likely align in an anti-parallel fashion in the crystal lattice to minimize electrostatic repulsion and maximize attraction, further stabilizing the structure.[4][5] |

Hypothesized Hydrogen Bonding Network

The interplay of the strong hydrogen bond donors and acceptors is expected to result in a robust and well-defined hydrogen-bonding network. A potential arrangement is the formation of dimeric structures or extended chains through O-H···N bonds involving the pyrimidine ring nitrogen and the cyano nitrogen.

Sources

- 1. Redetermination of 4-cyano-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A hydrogen-bonding network plays a catalytic role in photosynthetic oxygen evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Cyano-6-hydroxypyrimidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-cyano-6-hydroxypyrimidine. Designed for researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical principles governing its solubility, offers a predictive analysis across a range of common organic solvents, and provides a detailed experimental protocol for accurate thermodynamic solubility determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of many biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] The presence of both a cyano and a hydroxyl group on this scaffold imparts a unique electronic and steric profile, making it a valuable building block for synthesizing novel compounds with potential therapeutic applications, such as kinase inhibitors.[2][3]

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of its ultimate success.[4][5] Poor solubility can severely hamper a compound's bioavailability, lead to unreliable in vitro assay results, and present significant challenges for formulation and delivery.[1][6] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug development pipelines, from initial synthesis and purification to the final formulation stages.

This guide will provide a robust theoretical framework to predict the solubility behavior of this compound and a practical, validated methodology for its experimental determination.

The Theoretical Framework of Solubility

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall spontaneity of this process is determined by the Gibbs free energy of solution (ΔGsol), which is a function of the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.

A key principle in predicting solubility is the concept of "like dissolves like." This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. The primary forces at play are:

-

Van der Waals forces: Weak, transient attractions and repulsions between molecules.

-

Dipole-dipole interactions: Attractive forces between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

The solubility of a solid is also heavily influenced by its crystal lattice energy, which is the energy required to break apart the solid-state structure. Compounds with high melting points often have high crystal lattice energies, which can negatively impact their solubility.[7]

Physicochemical Profile and Predicted Solubility of this compound

Molecular Structure and Functional Group Analysis:

-

Pyrimidine Ring: The two nitrogen atoms in the aromatic ring are electron-withdrawing and can act as hydrogen bond acceptors.

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity. The tautomeric equilibrium between the hydroxyl and keto forms can also influence its interactions.

-

Cyano Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor.

The combination of these functional groups suggests that this compound is a polar molecule with the capacity for extensive hydrogen bonding. Related dihydroxy- and amino-hydroxy-pyrimidines exhibit high melting points, suggesting that the crystal lattice energy of this compound may be substantial, requiring significant energy to overcome during dissolution.[6][8] The computed XLogP3 of structurally similar compounds like 2-cyanoamino-4,6-dihydroxypyrimidine (-1) and 4-hydroxypyrimidine-5-carbonitrile (-0.8) further indicates a high degree of polarity.[9][10]

The following diagram illustrates the key molecular interactions that will govern the solubility of this compound in different types of solvents.

Predicted Qualitative Solubility Profile:

Based on these principles, a predicted qualitative solubility profile in common organic solvents is presented in Table 1.

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | High | Strong hydrogen bonding (donor and acceptor) and high polarity match. |

| Ethanol | Polar Protic | 4.3 | Moderate to High | Good hydrogen bonding, but slightly lower polarity than methanol. |

| Isopropanol | Polar Protic | 3.9 | Moderate | Lower polarity and increased steric hindrance may reduce solubility. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | High polarity and can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Very high polarity and a strong hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | High polarity and a strong hydrogen bond acceptor. |

| Acetone | Polar Aprotic | 5.1 | Moderate | Good polarity and a hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Low to Moderate | Moderate polarity, but weaker hydrogen bond accepting capability. |

| Dichloromethane (DCM) | Non-polar | 3.1 | Low | Mismatch in polarity and limited hydrogen bonding. |

| Toluene | Non-polar | 2.4 | Very Low / Insoluble | Significant mismatch in polarity and lack of hydrogen bonding. |

| Hexane | Non-polar | 0.1 | Very Low / Insoluble | Extreme mismatch in polarity. |

Experimental Determination of Thermodynamic Solubility

To validate the predicted solubility and obtain quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.

Experimental Workflow Diagram:

Detailed Step-by-Step Protocol:

-

Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Conclusion

This compound is a polar heterocyclic compound with significant potential for hydrogen bonding. Its solubility is predicted to be highest in polar protic solvents like methanol and polar aprotic solvents such as DMSO and DMF. Conversely, it is expected to have very low solubility in non-polar solvents like toluene and hexane. This predicted profile is governed by the fundamental principle of "like dissolves like" and the interplay between the solute-solvent interactions and the compound's own crystal lattice energy. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility, which is a critical parameter for the successful development of this promising molecule in pharmaceutical and chemical research.

References

- Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery & Design, 27, 3-23.

- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.

- Bhal, S. K., Kassam, K., Peirson, I. G., & Tice, C. M. (2007). Journal of Pharmaceutical Sciences, 96(11), 2819-2833.

-

PubChem. (n.d.). 2-Cyanoamino-4,6-dihydroxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2003). Current Opinion in Chemical Biology, 7(3), 402-408.

-

PubChem. (n.d.). 4-Hydroxypyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Kerns, E. H., & Di, L. (2008).

- Jorgensen, W. L., & Duffy, E. M. (2002). Advanced Drug Delivery Reviews, 54(3), 355-366.

- Avdeef, A. (2007). Current Topics in Medicinal Chemistry, 7(14), 1414-1429.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Baluja, S., & Solanki, P. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(7-8), 627-632.

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. 2(5):224-227.

- Ma, L., et al. (2020). 5-cyano-6-phenylpyrimidine derivatives as novel LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127335.

- Wodicka, L. M., et al. (2010). Activation of tumor necrosis factor-α signaling in human umbilical vein endothelial cells by 2,4-diamino-6-hydroxypyrimidine. Journal of Biological Chemistry, 285(8), 5706-5714.

-

PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dihydroxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4,6-Dihydroxypyrimidine CAS#: 1193-24-4 [m.chemicalbook.com]

- 3. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 2,4-Diamino-6-Hydroxypyrimidine Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 8. 2-Cyanoamino-4,6-dihydroxypyrimidine | C5H4N4O2 | CID 246750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6299-87-2|6-Hydroxypyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

The Enigmatic Reactivity of the Cyano Group in 4-Cyano-6-hydroxypyrimidine: A Technical Guide for Synthetic Chemists

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the cyano group in 4-cyano-6-hydroxypyrimidine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The intricate interplay between the electron-withdrawing pyrimidine core, the tautomeric nature of the 6-hydroxy substituent, and the inherent electrophilicity of the nitrile functionality gives rise to a rich and nuanced chemical behavior. This document will dissect the electronic properties of the molecule and explore key transformations of the cyano group, including hydrolysis, reduction, nucleophilic additions, and cycloadditions. Each section is supported by established chemical principles and analogous reactivity in related heterocyclic systems, offering both a theoretical framework and practical, field-proven insights for the synthetic practitioner. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to serve as a self-validating system for laboratory application.

Introduction: Unveiling the Chemical Personality of this compound

This compound stands as a molecule of considerable synthetic potential, bridging the chemical space between pyrimidines, a cornerstone of numerous biologically active compounds, and the versatile cyano group, a precursor to a multitude of functional groups.[1] The reactivity of this molecule is not merely the sum of its parts; rather, it is a complex tapestry woven from the electronic push-and-pull of its constituent functionalities.

The pyrimidine ring, being an electron-deficient heterocycle, imparts a significant activating effect on the C4-cyano group.[2] This inherent electronic demand enhances the electrophilicity of the nitrile carbon, rendering it more susceptible to nucleophilic attack compared to its aliphatic or even simple aromatic counterparts. However, the presence of the 6-hydroxy group introduces a critical layer of complexity through keto-enol tautomerism.

The Crucial Role of Tautomerism

The 6-hydroxy group of this compound exists in a tautomeric equilibrium with its corresponding pyridone form, 4-cyano-1,6-dihydro-6-oxopyrimidine. The position of this equilibrium is influenced by factors such as solvent polarity and pH.[3] This tautomerism profoundly impacts the electronic distribution within the pyrimidine ring and, consequently, the reactivity of the cyano group. The pyridone tautomer, with its amide-like character, can alter the aromaticity and electron-donating/withdrawing properties of the ring system, thereby modulating the reactivity of the cyano substituent.

Key Transformations of the Cyano Group

The strategic location and electronic activation of the cyano group in this compound open the door to a variety of valuable chemical transformations. The following sections will detail the primary reaction pathways, offering both mechanistic understanding and actionable experimental protocols.

Hydrolysis: Gateway to Carboxylic Acids and Amides

The hydrolysis of the cyano group provides a direct route to the corresponding carboxylic acid (4-carboxy-6-hydroxypyrimidine) or carboxamide (4-carboxamido-6-hydroxypyrimidine), both of which are valuable intermediates in medicinal chemistry. This transformation can be achieved under either acidic or basic conditions.[4]

Mechanistic Insight:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.[5] Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.[6]

In a basic medium, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to give the imidic acid, which rearranges to the amide. Saponification of the amide under the basic conditions leads to the carboxylate salt, which upon acidic workup, furnishes the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 4-Carboxy-6-hydroxypyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a 6 M aqueous hydrochloric acid solution (10-20 volumes).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

-

Workup: Allow the reaction mixture to cool to room temperature. The product, 4-carboxy-6-hydroxypyrimidine, may precipitate upon cooling. If not, carefully neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to induce precipitation.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Comparison of Hydrolysis Conditions

| Product | Reagents and Conditions | Typical Yields | Key Considerations |

| 4-Carboxamido-6-hydroxypyrimidine | H₂SO₄ (conc.), gentle heating | Moderate to Good | Reaction time and temperature are critical to avoid over-hydrolysis. |

| 4-Carboxy-6-hydroxypyrimidine | 6 M HCl (aq.), reflux | Good to Excellent | A straightforward and high-yielding method. |

| 4-Carboxy-6-hydroxypyrimidine | NaOH (aq.), reflux, then H₃O⁺ workup | Good to Excellent | The product is isolated as the carboxylate salt before acidification. |

Reduction: Accessing the Aminomethyl Functionality

The reduction of the cyano group to a primary amine affords 4-(aminomethyl)-6-hydroxypyrimidine, a valuable building block for introducing a flexible basic moiety. The choice of reducing agent is crucial to achieve selectivity and avoid over-reduction of the pyrimidine ring.

Causality in Reagent Selection:

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[7] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to the primary amine.[4] Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon can also be employed, though care must be taken to prevent reduction of the pyrimidine ring, especially under harsh conditions.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-6-hydroxypyrimidine. Further purification can be achieved by crystallization or chromatography.

Visualization of the Reduction Pathway

Caption: Reduction of the cyano group via hydride addition.

[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition of the nitrile with an azide source provides a facile route to 5-(6-hydroxypyrimidin-4-yl)-1H-tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2]

Mechanistic Rationale:

This reaction is typically catalyzed by a Lewis acid, such as a zinc or tin compound, which coordinates to the nitrile nitrogen, thereby activating it towards nucleophilic attack by the azide ion.[1] The reaction can also be promoted by the in situ formation of hydrazoic acid. The subsequent cyclization and protonation steps lead to the formation of the stable tetrazole ring.

Experimental Protocol: Zinc-Catalyzed Tetrazole Formation

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and zinc chloride (ZnCl₂, 1.0-1.5 eq.) in N,N-dimethylformamide (DMF) or a mixture of water and isopropanol.

-

Heating: Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Carefully acidify the mixture with dilute hydrochloric acid to pH 2-3 to protonate the tetrazole and precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualization of the Cycloaddition Process

Caption: Workflow for tetrazole synthesis.

Conclusion and Future Perspectives

The cyano group in this compound is a highly versatile functional handle that offers access to a diverse array of valuable chemical entities. Its reactivity is governed by a delicate balance of electronic effects from the pyrimidine ring and the tautomeric equilibrium of the 6-hydroxy group. This guide has provided a foundational understanding of the key transformations of this cyano group, supported by practical experimental protocols. Further exploration into the nuanced reactivity of this molecule, particularly in the context of metal-catalyzed cross-coupling reactions and more complex cycloadditions, will undoubtedly unveil new avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and mechanistic insights presented herein serve as a robust starting point for researchers aiming to harness the full synthetic potential of this intriguing heterocyclic building block.

References

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

-